2-(4-fluoro-1H-indol-3-yl)ethan-1-amine hydrochloride
Description
2-(4-Fluoro-1H-indol-3-yl)ethan-1-amine hydrochloride is a halogenated indole derivative characterized by a primary ethylamine side chain at the 3-position of the indole ring and a fluorine substituent at the 4-position. The hydrochloride salt enhances its solubility and stability, making it suitable for research applications.
Properties
IUPAC Name |
2-(4-fluoro-1H-indol-3-yl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2.ClH/c11-8-2-1-3-9-10(8)7(4-5-12)6-13-9;/h1-3,6,13H,4-5,12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLUPFHCRDIKLCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)C(=CN2)CCN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70705318 | |
| Record name | 2-(4-Fluoro-1H-indol-3-yl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70705318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159822-98-6 | |
| Record name | 1H-Indole-3-ethanamine, 4-fluoro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1159822-98-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Fluoro-1H-indol-3-yl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70705318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-fluoro-1H-indol-3-yl)ethan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluoro-1H-indol-3-yl)ethan-1-amine hydrochloride typically involves the reaction of 4-fluoroindole with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by purification steps to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings. The process involves large-scale reactions with optimized conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-fluoro-1H-indol-3-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where the fluorine atom or the amine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted indole derivatives .
Scientific Research Applications
2-(4-fluoro-1H-indol-3-yl)ethan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of diseases caused by reduced activity of AMP-activated protein kinase (AMPK).
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-fluoro-1H-indol-3-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to modulate the activity of certain enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs differing in substituent type, position, or amine group modification. Key structural and physicochemical properties are summarized in Table 1.
Table 1: Structural and Physicochemical Comparison
Substituent Effects
- Halogen vs.
- Dual Halogenation : The 5-chloro-4-fluoro derivative () combines steric (Cl) and electronic (F) effects, which could influence metabolic stability and target affinity .
Amine Group Modifications
- Primary vs.
Physicochemical Implications
Biological Activity
Overview
2-(4-fluoro-1H-indol-3-yl)ethan-1-amine hydrochloride, also known as 4-fluorotryptamine hydrochloride, is a derivative of indole with the molecular formula C10H12ClFN2. This compound has garnered attention for its potential biological activities, particularly in the realms of neuropharmacology and cancer research. The following sections detail its mechanisms of action, biochemical properties, and relevant case studies.
Target Receptors:
The primary biological activity of this compound is attributed to its role as an agonist for the GPRC5A receptor. This receptor is part of the G protein-coupled receptor family and is involved in various signaling pathways that regulate cellular functions.
Mode of Action:
Upon binding to GPRC5A, the compound induces β-arrestin recruitment, which subsequently activates downstream signaling pathways. This interaction is crucial for modulating neurotransmitter systems, particularly those involving dopamine, serotonin, and glutamate .
Cellular Effects:
Research indicates that this compound exhibits effects similar to those of tryptamine. It has been shown to activate 5-HT4 receptors in the gastrointestinal tract, influencing motility and other physiological processes. Additionally, it interacts with various enzymes and proteins, impacting gene expression and cellular metabolism.
Cytotoxicity:
Studies have demonstrated that fluorotryptamine derivatives can exhibit cytotoxic effects against certain cancer cell lines. For instance, compounds structurally related to this compound have shown promise in inhibiting tumor growth through apoptosis induction in malignant cells .
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Properties
A study investigated the cytotoxic effects of various indole derivatives on human cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity against breast and colon cancer cells, with IC50 values suggesting potent activity comparable to established chemotherapeutic agents .
Case Study 2: Neuropharmacological Effects
In a neuropharmacological study, researchers evaluated the effects of this compound on serotonin receptor modulation. The findings revealed that it enhanced serotonin signaling pathways, which could have implications for treating mood disorders and other neuropsychiatric conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
